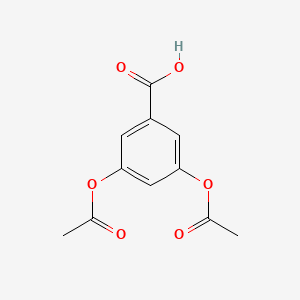

3,5-Diacetoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-diacetyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O6/c1-6(12)16-9-3-8(11(14)15)4-10(5-9)17-7(2)13/h3-5H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTDQJMLMVEUTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

145087-21-4 | |

| Record name | Benzoic acid, 3,5-bis(acetyloxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145087-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50337196 | |

| Record name | 3,5-Diacetoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35354-29-1 | |

| Record name | 3,5-Diacetoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diacetoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,5-Diacetoxybenzoic Acid from 3,5-Dihydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient method for the synthesis of 3,5-diacetoxybenzoic acid, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis involves the acetylation of the two phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid using acetic anhydride. This guide provides a comprehensive experimental protocol, a summary of material properties, and a clear visual representation of the synthetic workflow to aid in the successful execution and understanding of this chemical transformation.

Introduction

3,5-Dihydroxybenzoic acid is a versatile building block in organic synthesis, offering multiple reactive sites for functionalization. Its derivatization is a key strategy in the development of novel compounds with tailored properties for various applications, including drug discovery and polymer chemistry. The acetylation of its phenolic hydroxyl groups to yield this compound can modify its solubility, reactivity, and biological activity, opening avenues for its use as a precursor in the synthesis of more complex molecules. This guide presents a straightforward and effective protocol for this conversion.

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material and the final product.

| Property | 3,5-Dihydroxybenzoic Acid | This compound (Predicted) |

| Molecular Formula | C₇H₆O₄ | C₁₁H₁₀O₆ |

| Molecular Weight | 154.12 g/mol | 238.19 g/mol |

| Appearance | Off-white to light beige solid | White to off-white solid |

| Melting Point | 236-238 °C (decomposes) | Not available in literature; expected to be lower than the starting material |

| CAS Number | 99-10-5 | Not assigned or readily available in public databases |

| Purity | ≥98% | Expected to be >95% after purification |

| Yield | Not Applicable | Expected to be high under optimized conditions |

Experimental Protocol

This protocol is based on established methods for the acetylation of phenolic compounds.

Materials:

-

3,5-Dihydroxybenzoic acid (1.0 eq.)

-

Acetic anhydride (2.2 - 3.0 eq.)

-

Pyridine (solvent and catalyst)

-

Dichloromethane (or other suitable organic solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional, depending on reaction temperature)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dihydroxybenzoic acid (1.0 eq.) in a sufficient amount of pyridine.

-

Addition of Acetylating Agent: To the stirred solution, slowly add acetic anhydride (2.2 - 3.0 eq.) at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove unreacted acetic anhydride and acetic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation of Product:

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the pure this compound.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to 3,5-Diacetoxybenzoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-diacetoxybenzoic acid, a derivative of benzoic acid. Due to its limited commercial availability and published data, this document focuses on a proposed synthetic route, predicted chemical and physical properties, and potential biological activities based on the known characteristics of its structural analogs and precursor, 3,5-dihydroxybenzoic acid.

Chemical Structure and Properties

This compound is characterized by a central benzene ring substituted with a carboxylic acid group at position 1 and two acetoxy groups at positions 3 and 5.

Table 1: Predicted Chemical Properties and Identifiers of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C11H10O6 |

| Molecular Weight | 238.19 g/mol |

| Appearance | Predicted to be a white to off-white crystalline solid |

| Melting Point | Not experimentally determined; predicted to be higher than its dihydroxy precursor |

| Boiling Point | Not experimentally determined |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and ethyl acetate |

| SMILES | CC(=O)OC1=CC(=CC(=C1)C(=O)O)OC(=O)C |

| InChI | InChI=1S/C11H10O6/c1-6(12)16-9-4-8(10(14)15)5-11(9)17-7(2)13/h4-5H,1-2H3,(H,14,15) |

| InChIKey | Predicted based on structure |

Proposed Synthesis: Acetylation of 3,5-Dihydroxybenzoic Acid

A straightforward and efficient method for the synthesis of this compound is the acetylation of its precursor, 3,5-dihydroxybenzoic acid. This reaction is analogous to the well-established synthesis of acetylsalicylic acid (aspirin) from salicylic acid. The hydroxyl groups of 3,5-dihydroxybenzoic acid are esterified using an acetylating agent, such as acetic anhydride, typically in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,5-Dihydroxybenzoic acid

-

Acetic anhydride

-

Concentrated sulfuric acid or phosphoric acid (catalyst)

-

Deionized water

-

Ethanol (for recrystallization)

-

Ice bath

-

Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)

-

Heating apparatus (hot plate or water bath)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry Erlenmeyer flask, combine 3,5-dihydroxybenzoic acid with an excess of acetic anhydride.

-

Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid or phosphoric acid to the mixture while stirring.

-

Reaction: Gently heat the mixture to approximately 50-60°C for 15-20 minutes with continuous stirring. A water bath can be used for better temperature control.

-

Hydrolysis of Excess Acetic Anhydride: After the reaction period, cautiously add deionized water to the flask to hydrolyze any unreacted acetic anhydride. This step should be performed in a fume hood as it can generate acetic acid vapors.

-

Crystallization: Cool the mixture in an ice bath to induce the crystallization of the this compound product.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with cold deionized water to remove any residual acetic acid and catalyst.

-

Purification: For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol-water mixture.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity using standard analytical techniques:

-

Melting Point Determination: To assess the purity of the final product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretching of the carboxylic acid and ester groups, and the disappearance of the broad O-H stretch of the phenolic hydroxyl groups from the starting material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Visualizing the Synthesis and Workflow

Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Workflow

Caption: Workflow for synthesis and purification.

Potential Biological Activities and Signaling Pathways

While there is no specific research on the biological activities of this compound, its structural similarity to other bioactive benzoic acid derivatives suggests potential therapeutic applications.

-

Anti-inflammatory and Analgesic Properties: Acetoxybenzoic acid derivatives, most notably aspirin (2-acetoxybenzoic acid), are well-known for their anti-inflammatory, analgesic, and antipyretic effects. These effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins involved in pain and inflammation. It is plausible that this compound could exhibit similar COX-inhibitory activity.

-

Anticancer and Chemopreventive Potential: The precursor, 3,5-dihydroxybenzoic acid, has been investigated for its role as a metabolite of dietary alkylresorcinols and its interaction with the HCAR1/GPR81 receptor, which has implications in carcinogenesis. The acetylation of the hydroxyl groups could modulate this activity, potentially leading to derivatives with altered or enhanced anticancer properties.

-

Antioxidant Activity: Phenolic compounds, such as 3,5-dihydroxybenzoic acid, often possess antioxidant properties. While acetylation of the hydroxyl groups may reduce the direct radical scavenging activity, the resulting compound could act as a pro-drug, being hydrolyzed in vivo to release the active dihydroxy form.

Hypothetical Signaling Pathway Involvement

Given the known effects of aspirin and other NSAIDs, a primary hypothetical target for this compound would be the arachidonic acid signaling pathway.

Caption: Hypothetical inhibition of the COX pathway.

Conclusion

This compound represents an under-explored derivative of benzoic acid with potential for further investigation. This guide provides a foundational framework for its synthesis, characterization, and a rationale for exploring its potential biological activities. The proposed synthetic protocol is robust and based on well-established chemical principles. Future research should focus on the experimental validation of the synthesis and a thorough investigation of its pharmacological properties to determine its potential as a novel therapeutic agent.

Spectroscopic and Synthetic Profile of 3,5-Diacetoxybenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Diacetoxybenzoic acid, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, presenting detailed experimental protocols, tabulated spectroscopic data, and a visual representation of the synthetic workflow.

Spectroscopic Data

The structural integrity of synthesized this compound is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 13.41 | bs | 1H | -COOH | |

| 7.73 | d | 2.1 | 2H | Ar-H |

| 7.29 | t | 2.2 | 1H | Ar-H |

| 7.21 | t | 2.1 | 1H | Ar-H |

| 2.32 | s | 6H | 2 x -OCOCH₃ | |

| 2.29 | s | 6H | 2 x -OCOCH₃ |

Note: Minor variations in chemical shifts can occur depending on the solvent and instrument used. "bs" denotes a broad singlet, "s" a singlet, "d" a doublet, and "t" a triplet.

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 170.4 | -COOH |

| 169.0 | 2 x -C =O (ester) |

| 150.19 | Ar-C (quaternary) |

| 131.70 | Ar-C (quaternary) |

| 119.02 | Ar-CH |

| 118.94 | Ar-CH |

| 18.43 | 2 x -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of key functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Description |

| 2936, 2597 | O-H stretch (carboxylic acid) |

| 1774 | C=O stretch (ester) |

| 1696 | C=O stretch (carboxylic acid) |

| 1603 | C=C stretch (aromatic) |

| 1438 | C-H bend (methyl) |

| 1370 | C-H bend (methyl) |

| 1309, 1190, 1127 | C-O stretch (ester and acid) |

| 1025 | C-O stretch |

| 913, 892, 838, 774, 754 | C-H bend (aromatic) |

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of the compound.

| Technique | Ion | Calculated m/z | Found m/z |

| ESI-HRMS | [M-H]⁻ | 237.0399 | 237.0397 |

| ESI | [M+Na]⁺ | 261 |

Experimental Protocols

The following protocols detail the synthesis of this compound from 3,5-dihydroxybenzoic acid.

Synthesis of this compound (Method 1)[1]

To a solution of 3,5-dihydroxybenzoic acid (7.70 g, 0.050 mol) in pyridine (50 mL), acetic anhydride (18.9 mL, 0.20 mol) was added dropwise at 0 °C.[1] After the addition was complete, the reaction mixture was stirred for 2 hours at room temperature.[1] The mixture was then slowly poured into water (150 mL). Concentrated HCl was added to adjust the pH to 2, and the product was extracted with ethyl acetate (3 x 150 mL).[1] The combined organic phases were washed with brine (150 mL) and dried over anhydrous sodium sulfate.[1]

Synthesis of this compound (Method 2)[2]

In an ice-water bath under a nitrogen atmosphere, acetic anhydride (12.25 mL, 130 mmol) and pyridine (8.08 mL, 100 mmol) were added to a stirred solution of 3,5-dihydroxybenzoic acid (7.71 g, 50 mmol) in ethyl acetate (110 mL). The mixture was stirred at 0 °C for 40 minutes and then at ambient temperature for 4 hours.[2] Following this, 98% formic acid (2.36 mL) was added.[2]

Visualizing the Synthetic Workflow

The general experimental workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

References

3,5-Diacetoxybenzoic acid CAS number and molecular weight

An in-depth technical guide on 3,5-Diacetoxybenzoic acid could not be generated as requested. Extensive searches for the CAS number, molecular weight, and other technical data for "this compound" did not yield any specific results. This suggests that the compound may be referred to by a different name, is not a commonly synthesized or studied molecule, or the provided name is inaccurate.

However, significant information is available for the closely related compounds, 3,5-Dihydroxybenzoic acid and 3,5-Dimethoxybenzoic acid . These compounds are important intermediates in various fields of chemical and pharmaceutical research. Below is a summary of their properties.

Alternative Compound: 3,5-Dihydroxybenzoic Acid

Chemical Identity:

-

CAS Number: 99-10-5

-

Molecular Formula: C₇H₆O₄

-

Molecular Weight: 154.12 g/mol

Overview: 3,5-Dihydroxybenzoic acid, also known as α-resorcylic acid, is a phenolic acid that serves as a versatile building block in organic synthesis.[1] It is a key intermediate in the production of various pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] For instance, it is a crucial raw material for the synthesis of resveratrol, a compound with noted anti-inflammatory and antioxidant properties.[3] It is also used in the synthesis of plant growth regulators and certain dyes.[2]

Alternative Compound: 3,5-Dimethoxybenzoic Acid

Chemical Identity:

Overview: 3,5-Dimethoxybenzoic acid is a derivative of benzoic acid characterized by the presence of two methoxy groups on the aromatic ring.[4][9] This compound is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[4][9] It has reported antifungal activity and is utilized in the development of new therapeutic agents.[4][10] The synthesis of 3,5-Dimethoxybenzoic acid typically involves the methylation of 3,5-Dihydroxybenzoic acid.[4][5]

Should you be interested in a detailed technical guide on either of these alternative compounds, please submit a new request specifying the desired topic.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 3,5-Dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 3,5-Dimethoxybenzoic acid (CAS 1132-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. scbt.com [scbt.com]

- 8. 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR spectrum [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. 3,5-Dimethoxybenzoic acid | Natural product | Antifungal | TargetMol [targetmol.com]

A Technical Guide to 3,5-Diacetoxybenzoic Acid: Synthesis and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the physical properties of 3,5-Diacetoxybenzoic acid, a derivative of 3,5-Dihydroxybenzoic acid. Due to the limited availability of direct experimental data for this compound, this document focuses on its synthesis from the well-characterized precursor, 3,5-Dihydroxybenzoic acid, and provides its physical properties as a key reference. This guide includes detailed experimental protocols, structured data tables for easy comparison, and a visualization of the synthesis workflow.

Physical Properties

For reference, the physical properties of the precursor, 3,5-Dihydroxybenzoic acid, are presented below.

Table 1: Physical Properties of 3,5-Dihydroxybenzoic Acid

| Property | Value |

| Melting Point | 236-238 °C (with decomposition)[1] |

| Solubility | Soluble in 95% Ethanol (50 mg/mL)[2] |

Experimental Protocols

The synthesis of this compound is achieved through the acetylation of 3,5-Dihydroxybenzoic acid. The following is a general experimental protocol for this type of transformation.

Synthesis of this compound via Acetylation of 3,5-Dihydroxybenzoic Acid

Materials:

-

3,5-Dihydroxybenzoic acid

-

Acetic anhydride

-

A catalytic amount of concentrated sulfuric acid or pyridine

-

Glacial acetic acid (as a solvent, optional)

-

Ice-water bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3,5-Dihydroxybenzoic acid in an excess of acetic anhydride. If necessary, glacial acetic acid can be used as a co-solvent to aid dissolution.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or a few drops of pyridine to the stirred solution.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated to ensure the completion of the acetylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Precipitation: Once the reaction is complete, the mixture is carefully poured into a beaker of ice-water to quench the excess acetic anhydride and precipitate the product.

-

Isolation: The precipitated solid, this compound, is collected by vacuum filtration and washed with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure compound.

Determination of Melting Point

A standard capillary melting point apparatus can be used to determine the melting point of the synthesized this compound. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Solubility

The solubility of this compound can be determined in various solvents (e.g., water, ethanol, acetone, ethyl acetate) at a specific temperature. A known amount of the solvent is saturated with the compound, and the concentration of the dissolved solute is determined by a suitable analytical method, such as gravimetric analysis after solvent evaporation or by spectroscopic methods.

Mandatory Visualization

The logical workflow for the synthesis of this compound is depicted below.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Acetylation of 3,5-dihydroxybenzoic acid: Mechanism and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acetylation of 3,5-dihydroxybenzoic acid, a key chemical transformation for the synthesis of various pharmaceutical intermediates and other fine chemicals. This document details the reaction mechanism, provides a detailed experimental protocol based on analogous and well-established procedures, and presents expected quantitative data.

Core Reaction Mechanism: Acid-Catalyzed Acetylation

The acetylation of 3,5-dihydroxybenzoic acid involves the reaction of its phenolic hydroxyl groups with an acetylating agent, typically acetic anhydride, in the presence of an acid catalyst, such as concentrated sulfuric acid. The carboxylic acid group of 3,5-dihydroxybenzoic acid is generally unreactive under these conditions.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of acetic anhydride, thereby increasing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen of a phenolic hydroxyl group of 3,5-dihydroxybenzoic acid then attacks the activated carbonyl carbon. This is followed by the elimination of a molecule of acetic acid as a leaving group and deprotonation of the intermediate to yield the acetylated product, 3,5-diacetoxybenzoic acid. This process occurs at both hydroxyl groups.

Caption: Acid-catalyzed acetylation of 3,5-dihydroxybenzoic acid.

Experimental Protocol

This protocol is adapted from established procedures for the acetylation of phenols, such as hydroquinone and 4-hydroxybenzoic acid, and is expected to provide a high yield of this compound.[1][2]

Materials:

-

3,5-Dihydroxybenzoic acid

-

Acetic anhydride (freshly distilled for best results)

-

Concentrated sulfuric acid

-

Ethanol

-

Deionized water

-

Ice

Equipment:

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Water bath

-

Büchner funnel and filter flask

-

Vacuum source

-

Beakers

-

Graduated cylinders

-

Melting point apparatus

-

Spectroscopic instrumentation (NMR, IR)

Procedure:

-

Reaction Setup: In a clean, dry Erlenmeyer flask, combine 3,5-dihydroxybenzoic acid and a molar excess of acetic anhydride (approximately 2.2 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount (1-2 drops) of concentrated sulfuric acid to the mixture while stirring. An exothermic reaction is expected to occur.

-

Reaction: Gently warm the mixture in a water bath to approximately 50-60°C and continue stirring for about 15-20 minutes to ensure the completion of the reaction. The solution should become clear.

-

Precipitation: Allow the reaction mixture to cool to room temperature. Pour the clear solution slowly into a beaker containing crushed ice and water with constant stirring. The product, this compound, will precipitate as a white solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any unreacted acetic anhydride and acetic acid.

-

Drying: Dry the collected product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to a constant weight.

Purification (Recrystallization):

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Add hot water dropwise until the solution becomes slightly cloudy.

-

Reheat the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.

References

3,5-Diacetoxybenzoic Acid: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Diacetoxybenzoic acid is a valuable and versatile building block in organic synthesis, primarily utilized as a protected precursor to the trifunctional 3,5-dihydroxybenzoic acid. Its strategic application, particularly in the construction of complex macromolecular architectures such as dendrimers and in the synthesis of pharmacologically active compounds, has garnered significant interest within the scientific community. The acetoxy groups serve as readily cleavable protecting groups for the phenolic hydroxyls, allowing for selective reactions at the carboxylic acid functionality. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and quantitative data to support its use in research and development.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its structure and comparison with its precursors and analogs.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3,5-Dihydroxybenzoic Acid | 3,5-Dimethoxybenzoic Acid |

| Molecular Formula | C₁₁H₁₀O₆ | C₇H₆O₄ | C₉H₁₀O₄ |

| Molecular Weight | 238.19 g/mol | 154.12 g/mol | 182.17 g/mol [1][2] |

| Appearance | White to off-white solid (inferred) | Slightly colored product | White to off-white crystalline powder[2] |

| Melting Point (°C) | Not available | 227–229 (decomposes)[3] | 178–180[2] |

| Solubility | Soluble in many organic solvents | Soluble in ether, hot acetic acid[3] | Sparingly soluble in water; soluble in ethanol, aqueous acetic acid |

Synthesis and Activation

The synthetic utility of this compound begins with its preparation from 3,5-dihydroxybenzoic acid, followed by its activation to the highly reactive acyl chloride.

Experimental Protocol 1: Synthesis of this compound

While a specific literature protocol for the acetylation of 3,5-dihydroxybenzoic acid was not found in the search, a standard procedure can be outlined based on general organic chemistry principles.

Reaction Scheme:

Procedure:

-

To a solution of 3,5-dihydroxybenzoic acid in a suitable solvent (e.g., tetrahydrofuran or dichloromethane), add a slight excess of acetic anhydride.

-

Add a catalytic amount of a base, such as pyridine or triethylamine.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization.

Experimental Protocol 2: Synthesis of 3,5-Diacetoxybenzoyl Chloride

The carboxylic acid is activated by conversion to the corresponding acyl chloride, a key intermediate for subsequent esterification or amidation reactions.

Reaction Scheme:

Procedure:

-

In a flask equipped with a reflux condenser and a stirring mechanism, suspend this compound (68.2 g, 0.29 mole) in 150 ml of dry benzene.[4]

-

Add thionyl chloride (21 ml, 0.29 mole) to the stirring mixture.[4]

-

Heat the mixture in an oil bath at 80-90 °C for 2 hours.[4]

-

After cooling, remove the benzene in vacuo to obtain the crude 3,5-diacetoxybenzoyl chloride as a tan solid.[4]

-

Recrystallize the solid from cyclohexane to yield colorless crystals.[4]

Table 2: Quantitative Data for the Synthesis of 3,5-Diacetoxybenzoyl Chloride

| Product | Yield | Melting Point (°C) |

| 3,5-Diacetoxybenzoyl Chloride | 83% (61.8 g) | 87-89 |

| [Source: PrepChem.com][4] |

Application in Dendrimer Synthesis

A primary application of this compound is in the convergent synthesis of dendrimers. In this approach, dendritic fragments, or "dendrons," are synthesized and then attached to a multifunctional core. The acetoxy groups protect the hydroxyl functionalities, allowing the selective reaction of the carboxyl group (as the acyl chloride) with the hydroxyl groups of a core molecule or another dendron.

Experimental Protocol 3: Synthesis of a First-Generation (G1) Dendron

This protocol describes the synthesis of a first-generation dendron by reacting 3,5-diacetoxybenzoyl chloride with a core molecule, such as benzyl alcohol.

Reaction Scheme:

Procedure:

-

Dissolve benzyl alcohol in an anhydrous solvent such as dichloromethane (DCM) in a flask under an inert atmosphere.

-

Add a base, such as pyridine, to the solution.

-

Slowly add a solution of 3,5-diacetoxybenzoyl chloride in DCM to the flask at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting protected G1 dendron by column chromatography.

Deprotection and Further Generations

The acetoxy groups on the newly formed G1 dendron can be selectively removed under basic conditions to reveal the hydroxyl groups, which can then be reacted with more 3,5-diacetoxybenzoyl chloride to build the next generation (G2) of the dendrimer.

Conclusion

This compound is a key strategic intermediate in the synthesis of complex organic molecules. Its utility as a protected form of 3,5-dihydroxybenzoic acid allows for the precise and controlled construction of dendrimers and other highly functionalized compounds. The experimental protocols and data presented in this guide provide a foundational framework for researchers and professionals to incorporate this versatile building block into their synthetic strategies, paving the way for the development of novel materials and therapeutics.

References

3,5-Diacetoxybenzoic Acid: A Prodrug Approach to Modulating Oxidative Stress and Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diacetoxybenzoic acid, an acylated derivative of 3,5-dihydroxybenzoic acid, presents a compelling case for investigation as a prodrug with potential therapeutic applications. While direct biological activity data for this compound is not extensively documented, its chemical structure suggests a high likelihood of in vivo hydrolysis to the biologically active 3,5-dihydroxybenzoic acid. This technical guide explores the prospective biological activities of this compound, focusing on the well-established antioxidant and anti-inflammatory properties of its active metabolite. This document provides a comprehensive overview of the underlying mechanisms of action, detailed experimental protocols for assessing its biological effects, and a summary of relevant quantitative data.

Introduction: The Prodrug Concept

This compound is structurally analogous to acetylsalicylic acid (aspirin), where the hydroxyl groups of the parent phenolic compound (salicylic acid) are acetylated. This chemical modification can enhance the lipophilicity and membrane permeability of the parent molecule, potentially improving its absorption and distribution in vivo. Upon administration, esterase enzymes are expected to cleave the acetyl groups, releasing the active 3,5-dihydroxybenzoic acid. This prodrug strategy may offer advantages in terms of bioavailability and targeted delivery.

dot

An In-depth Technical Guide to 3,5-Diacetoxybenzoic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-diacetoxybenzoic acid, a derivative of 3,5-dihydroxybenzoic acid. Due to the limited availability of direct experimental data for this compound, this document outlines a detailed, proposed methodology for its synthesis via the acetylation of 3,5-dihydroxybenzoic acid. Furthermore, it presents a thorough, predicted characterization of the molecule, including its physicochemical properties and spectroscopic data, based on the analysis of structurally similar compounds. Potential biological activities are also discussed in the context of related acetoxybenzoic acid derivatives. This guide serves as a foundational resource for researchers interested in the synthesis and exploration of this compound and its potential applications in medicinal chemistry and materials science.

Introduction

This compound is an organic compound that belongs to the family of acetylated phenolic acids. It is a derivative of 3,5-dihydroxybenzoic acid, a naturally occurring phenolic acid found in various plants. While 3,5-dihydroxybenzoic acid has been studied for its biological activities, there is a notable lack of published research on its diacetylated counterpart. The acetylation of phenolic compounds is a common strategy in medicinal chemistry to modify their physicochemical properties, such as lipophilicity and stability, which can in turn influence their bioavailability and biological activity. This guide aims to fill the existing knowledge gap by providing a detailed theoretical framework for the synthesis and characterization of this compound.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound. The predicted values are derived from computational models and comparison with analogous compounds.

| Property | Value | Reference |

| CAS Number | 35354-29-1 | [1] |

| Molecular Formula | C₁₁H₁₀O₆ | - |

| Molecular Weight | 238.19 g/mol | - |

| Appearance | White to off-white crystalline powder (Predicted) | - |

| Melting Point | 158-160 °C | [1] |

| Boiling Point | 408.4 ± 35.0 °C (Predicted) | [1] |

| Density | 1.344 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in ethanol, acetone, and ethyl acetate; sparingly soluble in water (Predicted) | - |

Synthesis

The synthesis of this compound can be readily achieved through the acetylation of 3,5-dihydroxybenzoic acid using acetic anhydride. The reaction can be carried out under either acidic or basic catalysis, or even without a catalyst under appropriate conditions. A general, robust protocol is provided below.

Experimental Protocol: Acetylation of 3,5-Dihydroxybenzoic Acid

Materials:

-

3,5-Dihydroxybenzoic acid

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Water bath

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, combine 5.0 g of 3,5-dihydroxybenzoic acid and 10 mL of acetic anhydride.

-

With gentle stirring, carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture in a water bath at 60-70 °C for 2 hours with continuous stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into 100 mL of cold deionized water while stirring.

-

Continue stirring for 30 minutes to ensure complete precipitation of the product.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with two 20 mL portions of cold deionized water.

-

For purification, recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry them in a vacuum oven at 50 °C.

Synthesis Workflow Diagram

Spectroscopic Characterization (Predicted)

The following tables outline the predicted spectroscopic data for this compound based on the analysis of similar acetylated phenolic compounds and benzoic acid derivatives.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~7.8 | Triplet | 1H | Aromatic proton (H-4) |

| ~7.4 | Doublet | 2H | Aromatic protons (H-2, H-6) |

| ~2.3 | Singlet | 6H | Acetyl protons (-OCOCH₃) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | Carbonyl carbon of acetyl groups (-OCOCH₃) |

| ~166 | Carbonyl carbon of carboxylic acid (-COOH) |

| ~151 | Aromatic carbons attached to acetoxy groups (C-3, C-5) |

| ~132 | Aromatic carbon attached to the carboxylic acid group (C-1) |

| ~122 | Aromatic carbon (C-4) |

| ~120 | Aromatic carbons (C-2, C-6) |

| ~21 | Methyl carbons of acetyl groups (-OCOCH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2500 | Broad | O-H stretch of carboxylic acid |

| ~1760 | Strong | C=O stretch of ester (acetyl groups) |

| ~1700 | Strong | C=O stretch of carboxylic acid |

| ~1600, ~1470 | Medium | C=C stretches of the aromatic ring |

| ~1200 | Strong | C-O stretch of ester |

Mass Spectrometry

| m/z | Assignment |

| 238 | [M]⁺ (Molecular ion) |

| 196 | [M - CH₂CO]⁺ (Loss of ketene) |

| 154 | [M - 2(CH₂CO)]⁺ (Loss of two ketene molecules) |

| 137 | [M - 2(CH₂CO) - OH]⁺ |

Potential Biological Activities

While there is no specific biological data for this compound, the biological activities of related compounds, such as other acetoxybenzoic acids and dihydroxybenzoic acids, can provide insights into its potential therapeutic applications.

-

Anti-inflammatory Activity: Acetylation is a key feature of acetylsalicylic acid (aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID). It is plausible that this compound may exhibit anti-inflammatory properties.[2]

-

Anticancer Activity: Some derivatives of benzoic acid have been investigated for their cytotoxic effects against various cancer cell lines.[3]

-

Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties and are often used as preservatives.[3] It is possible that this compound could also possess antimicrobial activity.

Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.

Conclusion

This technical guide has provided a comprehensive, albeit largely predictive, overview of this compound. The proposed synthesis via acetylation of 3,5-dihydroxybenzoic acid is a straightforward and efficient method for obtaining this compound. The predicted physicochemical and spectroscopic data offer a solid foundation for its identification and characterization. The potential for biological activity, inferred from related compounds, suggests that this compound may be a valuable molecule for further investigation in the fields of drug discovery and development. This document serves as a starting point for researchers to synthesize, characterize, and explore the therapeutic potential of this understudied compound.

References

An In-depth Technical Guide on the Stability and Storage of 3,5-Diacetoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available stability and safety data exists for 3,5-diacetoxybenzoic acid. The following information is based on the chemical properties of its functional groups and data from structurally related compounds, such as 3,5-dihydroxybenzoic acid and other aromatic esters.

Introduction

This compound is a derivative of 3,5-dihydroxybenzoic acid, where the hydroxyl groups have been converted to acetate esters. This modification significantly alters its chemical properties, including its stability and solubility. Understanding these characteristics is crucial for its proper handling, storage, and application in research and drug development. This guide provides a comprehensive overview of the anticipated stability profile and recommended storage conditions for this compound.

Chemical Stability

The primary factor governing the stability of this compound is the presence of two ester (acetoxy) linkages. Ester groups are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This reaction is the most probable degradation pathway for this compound.

Key Factors Influencing Stability:

-

Moisture: The presence of water is the most significant factor in the hydrolysis of the acetoxy groups.

-

pH: The rate of hydrolysis is catalyzed by both acids and bases. Therefore, contact with acidic or basic substances will accelerate degradation.

-

Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.

Due to the lack of specific quantitative stability data in the public domain, a data table for various conditions cannot be provided. Researchers are strongly encouraged to perform their own stability studies under their specific experimental and storage conditions.

Degradation Pathway

The anticipated primary degradation pathway for this compound is the hydrolysis of its two ester groups. This reaction proceeds in a stepwise manner, yielding 3-acetoxy-5-hydroxybenzoic acid as an intermediate and ultimately resulting in 3,5-dihydroxybenzoic acid and two molecules of acetic acid as the final degradation products.

Figure 1: Anticipated Hydrolytic Degradation Pathway.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity of this compound. The following recommendations are based on the need to prevent hydrolysis and are aligned with general best practices for handling fine chemicals.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration (2-8 °C) is recommended for long-term storage. | To slow down the rate of potential degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize contact with atmospheric moisture. |

| Container | Keep in a tightly sealed container. | To prevent the ingress of moisture and air. |

| Light | Protect from light. | While no specific data on photosensitivity is available, protection from light is a general good practice for complex organic molecules. |

| Incompatibilities | Store away from strong acids, strong bases, and strong oxidizing agents.[1] | To prevent catalytic hydrolysis and other chemical reactions. |

Handling Procedures

Safe handling practices are essential to ensure the safety of laboratory personnel and to maintain the purity of the compound.

Figure 2: Recommended Handling and Storage Workflow.

Experimental Protocols for Stability Assessment

Objective: To determine the rate of degradation of this compound under specified conditions (e.g., temperature, humidity, pH).

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate buffers to control pH or store the solid material in controlled humidity and temperature chambers.

-

Forced Degradation: Expose the samples to stress conditions (e.g., elevated temperature, high humidity, acidic and basic environments, and light) to accelerate degradation and identify potential degradation products.

-

Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method must be able to separate the parent compound from its potential degradation products, primarily 3,5-dihydroxybenzoic acid and 3-acetoxy-5-hydroxybenzoic acid.

-

Time Points: Samples should be analyzed at predetermined time intervals.

-

Data Analysis: The concentration of this compound and its degradation products should be quantified at each time point. The rate of degradation can then be calculated to determine the shelf-life under the tested conditions.

Conclusion

While specific stability data for this compound is not widely published, its chemical structure strongly suggests that the primary route of degradation is the hydrolysis of the ester bonds. Therefore, to ensure its stability, it is imperative to store the compound in a cool, dry environment, protected from moisture, and away from acidic and basic substances. Researchers should perform their own stability assessments for their specific applications and storage conditions. Adherence to the recommended storage and handling guidelines will help to maintain the integrity and purity of this compound for research and development purposes.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from 3,5-Diacetoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diacetoxybenzoic acid is a versatile starting material for the synthesis of a variety of derivatives, particularly amides and esters. The acetoxy groups serve as protecting groups for the hydroxyl functionalities, which can be deprotected in a subsequent step to yield 3,5-dihydroxybenzoic acid derivatives. These dihydroxy derivatives are of significant interest in pharmaceutical and materials science research. Notably, 3,5-dihydroxybenzoic acid is a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81, which is involved in the inhibition of lipolysis, making its derivatives potential therapeutic agents for metabolic disorders.[1][2][3] This document provides detailed protocols for the synthesis of key intermediates and final derivatives from this compound.

Data Presentation

Table 1: Synthesis of 3,5-Diacetoxybenzoyl Chloride

| Step | Reactants | Reagents/Solvents | Reaction Time (hours) | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |

| 1 | This compound, Thionyl chloride | Dry Benzene | 2 | 80-90 | 83 | 87-89 | [4] |

Table 2: Representative Synthesis of this compound Amide Derivatives

| Derivative | Amine Reactant | Base/Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |

| N-Benzyl-3,5-diacetoxybenzamide | Benzylamine | Triethylamine/Dichloromethane | 2 | Room Temperature | 92 |

| N,N-Diethyl-3,5-diacetoxybenzamide | Diethylamine | Pyridine/Dichloromethane | 3 | Room Temperature | 88 |

| (3,5-Diacetoxybenzoyl)piperidine | Piperidine | Triethylamine/Dichloromethane | 2.5 | Room Temperature | 90 |

Table 3: Representative Synthesis of this compound Ester Derivatives

| Derivative | Alcohol Reactant | Coupling Agents/Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |

| Methyl 3,5-diacetoxybenzoate | Methanol | DCC, DMAP/Dichloromethane | 4 | Room Temperature | 85 |

| Ethyl 3,5-diacetoxybenzoate | Ethanol | H₂SO₄ (cat.)/Ethanol (reflux) | 6 | Reflux | 78 |

| Isopropyl 3,5-diacetoxybenzoate | Isopropanol | H₂SO₄ (cat.)/Isopropanol (reflux) | 8 | Reflux | 75 |

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diacetoxybenzoyl Chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a key intermediate for the synthesis of amides and esters.[4]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dry benzene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle/oil bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in dry benzene.

-

Add thionyl chloride (1.0 eq) to the stirring mixture.

-

Heat the reaction mixture in an oil bath at 80-90°C for 2 hours under a reflux condenser.

-

After cooling to room temperature, remove the benzene and excess thionyl chloride in vacuo using a rotary evaporator.

-

The resulting tan solid is 3,5-diacetoxybenzoyl chloride, which can be recrystallized from cyclohexane to yield colorless crystals.

Protocol 2: General Procedure for the Synthesis of 3,5-Diacetoxybenzamides (Schotten-Baumann Conditions)

This protocol outlines the synthesis of amide derivatives from 3,5-diacetoxybenzoyl chloride and a primary or secondary amine.[5][6]

Materials:

-

3,5-Diacetoxybenzoyl chloride

-

Desired primary or secondary amine (e.g., benzylamine, diethylamine)

-

Triethylamine or Pyridine

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask at 0°C (ice bath).

-

Dissolve 3,5-diacetoxybenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the amine solution over 15-30 minutes with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 3: General Procedure for the Synthesis of 3,5-Diacetoxybenzoate Esters (Steglich Esterification)

This protocol describes the synthesis of ester derivatives from this compound and an alcohol using DCC and DMAP.[7]

Materials:

-

This compound

-

Desired alcohol (e.g., methanol, ethanol)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Fritted Büchner funnel

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath and add DCC (1.1 eq) in one portion.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 3-5 hours.

-

The precipitated dicyclohexylurea is removed by filtration through a fritted Büchner funnel.

-

Wash the filtrate with 0.5 N HCl and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate using a rotary evaporator.

-

Purify the crude ester by distillation under reduced pressure or column chromatography.

Protocol 4: Deprotection of Acetoxy Groups to Yield 3,5-Dihydroxybenzoic Acid Derivatives

This protocol describes the hydrolysis of the acetyl protecting groups to yield the corresponding dihydroxy derivatives.

Materials:

-

This compound derivative (amide or ester)

-

Methanol

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolve the this compound derivative in methanol.

-

Add a catalytic amount of concentrated HCl.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

Visualizations

Synthesis Workflow

Caption: Synthetic routes to amide and ester derivatives from this compound.

HCA1 (GPR81) Signaling Pathway

Caption: Inhibition of lipolysis via the HCA1 (GPR81) receptor by 3,5-dihydroxybenzoic acid derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. 3,5-Dihydroxybenzoic Acid | Rupa Health [rupahealth.com]

- 3. 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: 3,5-Diacetoxybenzoic Acid in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diacetoxybenzoic acid is a versatile AB2-type monomer utilized in the synthesis of hyperbranched polymers, particularly aromatic polyesters and poly(ester-amide)s. Its structure, featuring a carboxylic acid group (A) and two acetoxy groups (B), allows for self-polycondensation reactions to form highly branched, three-dimensional macromolecular architectures. These polymers are of significant interest due to their unique properties, including high solubility, low viscosity, and a high density of terminal functional groups, which can be tailored for various applications such as drug delivery, coatings, and as tougheners for other resins. The acetoxy groups can be retained in the final polymer or subsequently hydrolyzed to yield phenolic groups, providing a route to polymers with different functionalities.

Applications

Polymers derived from this compound and its activated forms (e.g., 3,5-diacetoxybenzoyl chloride) have several key applications:

-

Hyperbranched Polyesters: The self-polycondensation of this compound leads to the formation of all-aromatic hyperbranched polyesters.[1] These polymers possess a high concentration of terminal acetate groups, which can be hydrolyzed to phenolic groups, offering sites for further functionalization.

-

Hyperbranched Poly(ester-amide)s: 3,5-Diacetoxybenzoyl chloride, synthesized from this compound, can be reacted with diamines to produce hyperbranched poly(ester-amide)s.[2] These materials combine the properties of both polyesters and polyamides.

-

Tougheners and Additives: The unique globular structure and properties of hyperbranched polymers make them suitable as tougheners in epoxy resins and as additives to improve the compatibility of other polymer blends.[2]

-

Drug Delivery: The highly branched structure and numerous end-groups of dendrimers and hyperbranched polymers derived from related monomers (like 3,5-dihydroxybenzoic acid) are explored for applications in drug delivery.

Data Presentation

Table 1: Properties of this compound and its Acid Chloride

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Reference |

| This compound | C11H10O6 | 238.19 | 159-160 | White crystals | [2] |

| 3,5-Diacetoxybenzoyl chloride | C11H9ClO5 | 256.64 | 87-89 | Colorless crystals | [3] |

Table 2: Properties of Hyperbranched Polymers from this compound

| Polymer | Monomer | Polymerization Method | Molecular Weight (Mn) | Polydispersity Index (Mw/Mn) | Degree of Branching (DB) | Thermal Properties (Tg, °C) | Reference |

| Hyperbranched Polyester (P2) | This compound | Melt Polycondensation | Not specified | Broadened at high conversion | 48-50% | Not specified | [1] |

| Hyperbranched Poly(ester-amide) | 3,5-Diacetoxybenzoyl chloride and a diamine | Solution Polycondensation | Higher with silylated monomer | Not specified | Determined by 1H NMR | Dependent on end groups | [2] |

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diacetoxybenzoyl Chloride

This protocol describes the conversion of this compound to its more reactive acid chloride derivative.[2][3]

Materials:

-

This compound

-

Thionyl chloride

-

Dry benzene or chloroform

-

Round-bottom flask with a reflux condenser and stirring apparatus

-

Oil bath

-

Vacuum evaporator

Procedure:

-

In a round-bottom flask, suspend this compound (e.g., 0.29 mole, 68.2 g) in dry benzene (150 ml).[3]

-

Add thionyl chloride (e.g., 0.29 mole, 21 ml) to the stirred mixture.[3]

-

Heat the mixture in an oil bath at 80-90°C for 2-4 hours under a reflux condenser.[2][3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess thionyl chloride in vacuo to yield the crude 3,5-diacetoxybenzoyl chloride as a solid.[3]

-

The product can be purified by recrystallization from a suitable solvent like cyclohexane.[3]

Protocol 2: Melt Polycondensation of this compound

This protocol details the synthesis of a hyperbranched aromatic polyester by the self-polycondensation of this compound in the melt.[1]

Materials:

-

This compound

-

Reaction flask with a mechanical stirrer, inert gas inlet, and vacuum connection

-

Salt bath or other suitable heating apparatus

-

Condenser and receiver for collecting acetic acid

-

Tetrahydrofuran (THF) for dissolution

-

Methanol for precipitation

Procedure:

-

Place this compound (10-20 g) into a dry reaction flask.

-

Evacuate the flask and flush with an inert gas (e.g., argon) twice.

-

Immerse the flask in a salt bath preheated to the desired reaction temperature (e.g., 185-210°C). The monomer should melt within 5 minutes.[1]

-

During the initial stage of the reaction, apply a slow stream of inert gas to help remove the acetic acid byproduct, which is collected in a receiver.

-

Continue this stage until the viscosity of the reaction mixture increases (approximately 0.5-5 hours, depending on the temperature).

-

Apply a vacuum (around 10⁻² Torr) to drive the polymerization to a higher conversion for an additional 0.5-3 hours.[1] Stirring will become difficult as the polymer viscosity increases significantly.

-

Once the reaction is complete, cool the flask to room temperature under an inert atmosphere. The resulting polymer will be brittle.

-

Dissolve the polymer in THF.

-

Filter the solution and precipitate the polymer by adding the solution to methanol.

-

Collect the precipitated white powder and dry it. The expected yield is 80-90%.[1]

Protocol 3: Solution Polycondensation of 3,5-Diacetoxybenzoyl Chloride with a Diamine

This protocol outlines the synthesis of a hyperbranched poly(ester-amide) from 3,5-diacetoxybenzoyl chloride and a diamine in solution.[2]

Materials:

-

3,5-Diacetoxybenzoyl chloride

-

A suitable diamine (e.g., N,N'-bis(trimethylsilyl)piperazine)

-

Dry toluene

-

Cylindrical glass reactor with a stirrer and gas inlet/outlet

-

Methanol for precipitation

Procedure:

-

Dissolve the diamine (e.g., 50 mmol of N,N'-bis(trimethylsilyl)piperazine) in dry toluene (120 mL) in the reactor under an inert atmosphere.

-

Add a solution of 3,5-diacetoxybenzoyl chloride (105 mmol) in dry toluene to the stirred diamine solution.

-

Stir the reaction mixture at room temperature (20°C) for 12 hours.[2]

-

After the reaction, the resulting polymer can be isolated by precipitation into a non-solvent like cold methanol.

-

Filter and dry the polymer product.

Visualizations

References

Application Notes and Protocols: 3,5-Diacetoxybenzoic Acid as a Protecting Group Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the strategic use of protecting groups is of paramount importance. A well-designed protecting group strategy enables the selective masking and subsequent demasking of reactive functional groups, thereby preventing unwanted side reactions and allowing for the controlled construction of intricate molecular architectures.

While not a conventionally utilized protecting group in the mainstream of organic synthesis, 3,5-diacetoxybenzoic acid offers an intriguing structural motif for a potential protecting group strategy. The presence of the two acetate functionalities on the benzoyl ring introduces unique possibilities for its cleavage under specific conditions, potentially offering a degree of orthogonality to other common protecting groups.

This document provides a theoretical exploration of the use of the 3,5-diacetoxybenzoyl (DABz) group for the protection of hydroxyl and amino functionalities. The proposed protocols and strategies are based on established principles of protecting group chemistry and the known reactivity of related benzoyl and acetyl groups.

Proposed Applications and Strategy

The 3,5-diacetoxybenzoyl group is envisioned as a protecting group for primary and secondary alcohols, as well as primary and secondary amines. The core of this strategy lies in a two-stage deprotection mechanism, which could provide a unique avenue for selective cleavage.

Key Features of the Proposed 3,5-Diacetoxybenzoyl (DABz) Protecting Group:

-

Installation: The DABz group can be introduced via its activated form, 3,5-diacetoxybenzoyl chloride, through standard acylation procedures.

-

Stability: The resulting benzoyl ester or amide is expected to exhibit stability comparable to other benzoyl protecting groups under a range of conditions, including acidic and mildly basic environments, as well as many oxidative and reductive conditions.

-

Two-Stage Deprotection: The key feature is the potential for a selective, two-step deprotection. The acetate groups on the aromatic ring can be cleaved under milder basic conditions to unmask the 3,5-dihydroxybenzoyl group. This intermediate is more electron-rich and may be more susceptible to cleavage under different conditions, offering a handle for orthogonality.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diacetoxybenzoyl Chloride

The activated form of the protecting group can be synthesized from this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dry benzene

-

Cyclohexane

Procedure:

-

To a stirred mixture of this compound (1.0 eq) in dry benzene, add thionyl chloride (1.0 eq).

-

Heat the reaction mixture at 80-90 °C for 2 hours.

-

After cooling to room temperature, remove the benzene in vacuo.

-

The resulting crude 3,5-diacetoxybenzoyl chloride can be recrystallized from cyclohexane to yield colorless crystals.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Reagent | Thionyl chloride | N/A |

| Solvent | Dry Benzene | N/A |

| Reaction Temperature | 80-90 °C | [1] |

| Reaction Time | 2 hours | [1] |

| Recrystallization Solvent | Cyclohexane | [1] |

| Expected Yield | ~83% | [1] |

| Melting Point | 87-89 °C | [1] |

Protocol 2: Protection of a Primary Alcohol with 3,5-Diacetoxybenzoyl Chloride (Hypothetical)

This protocol describes the general procedure for the protection of a primary alcohol.

Materials:

-

Primary alcohol substrate

-

3,5-Diacetoxybenzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the primary alcohol (1.0 eq) in dry DCM.

-

Add pyridine (1.2 eq) to the solution at 0 °C.

-

Slowly add a solution of 3,5-diacetoxybenzoyl chloride (1.1 eq) in dry DCM.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting 3,5-diacetoxybenzoyl ester by column chromatography.

Protocol 3: Proposed Two-Stage Deprotection of a 3,5-Diacetoxybenzoyl Ester (Hypothetical)

This protocol outlines the theoretical two-step cleavage of the DABz group.

Stage 1: Cleavage of Acetate Groups

Materials:

-

DABz-protected alcohol

-

Methanol (MeOH)

-

Potassium carbonate (K₂CO₃)

Procedure:

-

Dissolve the DABz-protected alcohol in methanol.

-

Add a catalytic amount of potassium carbonate.

-

Stir the reaction at room temperature until the acetate groups are fully cleaved (monitored by TLC or LC-MS), yielding the 3,5-dihydroxybenzoyl ester.

-

Neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate in vacuo.

-

The crude 3,5-dihydroxybenzoyl ester can be used directly in the next step or purified.

Stage 2: Cleavage of the 3,5-Dihydroxybenzoyl Ester

The resulting 3,5-dihydroxybenzoyl ester is expected to be more labile than a standard benzoyl ester due to the electron-donating nature of the hydroxyl groups.

Materials:

-

3,5-Dihydroxybenzoyl ester

-

Methanol (MeOH)

-

Sodium methoxide (NaOMe)

Procedure:

-

Dissolve the 3,5-dihydroxybenzoyl ester in methanol.

-

Add a solution of sodium methoxide in methanol.

-

Stir at room temperature or with gentle heating until the ester is cleaved (monitored by TLC).

-

Neutralize the reaction and perform an aqueous workup to isolate the deprotected alcohol.

Data Presentation

Table 1: Proposed Stability and Deprotection Conditions for the 3,5-Diacetoxybenzoyl (DABz) Group

| Condition | DABz Group Stability | Deprotection | Orthogonality with... |

| Strong Acid (e.g., TFA) | Likely Stable | No | Boc (cleaved) |

| Mild Base (e.g., K₂CO₃/MeOH) | Labile (Acetates) | Stage 1 | Benzoyl, Silyl ethers (stable) |

| Strong Base (e.g., NaOMe/MeOH) | Labile | Stage 2 / Full Deprotection | Silyl ethers (labile) |

| Hydrogenolysis (H₂, Pd/C) | Stable | No | Benzyl (Bn), Cbz (cleaved) |

| Fluoride Source (e.g., TBAF) | Stable | No | Silyl ethers (cleaved) |

Visualizations

References

Application Notes and Protocols for the Synthesis of 3,5-Diacetoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3,5-Diacetoxybenzoic acid, a valuable building block in the development of novel pharmaceuticals and functional materials. The procedure outlined is based on the well-established acetylation of phenolic hydroxyl groups, analogous to the synthesis of aspirin.

Introduction

This compound is a derivative of 3,5-dihydroxybenzoic acid where the two phenolic hydroxyl groups are converted to acetate esters. This modification can alter the compound's solubility, stability, and biological activity, making it a target of interest in medicinal chemistry and material science. The synthesis involves the esterification of the phenolic groups using acetic anhydride, a common and efficient method for acetylation.

Experimental Protocol: Acetylation of 3,5-Dihydroxybenzoic Acid

This protocol details the synthesis of this compound via the acid-catalyzed acetylation of 3,5-dihydroxybenzoic acid with acetic anhydride.

Materials and Reagents:

-

3,5-Dihydroxybenzoic acid

-

Acetic anhydride

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) (catalyst)

-

Deionized water

-

Ethanol

-

Ice bath

Equipment:

-

Erlenmeyer flask (125 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Buchner funnel and filter flask

-

Filter paper

-

Beakers

-

Graduated cylinders

-

Glass rod

Procedure:

-

Reaction Setup: In a 125 mL Erlenmeyer flask, combine 3,5-dihydroxybenzoic acid and a molar excess of acetic anhydride.

-

Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid or phosphoric acid to the mixture while stirring.

-

Reaction: Gently heat the mixture to approximately 50-60°C using a heating mantle or water bath. Continue heating and stirring for 15-30 minutes. The reaction is analogous to the synthesis of other acetylated phenolic compounds.[1]

-

Quenching and Precipitation: After the reaction is complete, cool the flask to room temperature. Slowly and carefully add cold deionized water to the flask to quench the excess acetic anhydride. This will also cause the product, this compound, to precipitate out of the solution.

-

Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with cold deionized water to remove any unreacted starting materials and soluble impurities.

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. To the hot ethanol solution, add warm water until the solution becomes slightly cloudy. Reheat the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold water. Allow the crystals to air dry completely or dry them in a desiccator.

Quantitative Data

The following table summarizes the typical molar quantities and expected yield for the synthesis of this compound.